13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
CAS No.: 874594-37-3
Cat. No.: VC4625343
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874594-37-3 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
| Standard InChI | InChI=1S/C18H17N3O4/c1-3-21-15-14(16(22)20-18(21)24)12(10-6-4-9(2)5-7-10)13-11(19-15)8-25-17(13)23/h4-7,12,19H,3,8H2,1-2H3,(H,20,22,24) |
| Standard InChI Key | MUOCQMZJLRQTRD-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C)C(=O)NC1=O |
Introduction
The compound 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule belonging to the class of triazatricyclo compounds. These compounds are characterized by their unique tricyclic structure and the presence of nitrogen atoms in the ring system, which can impart various biological activities. This specific compound is noted for its potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
Synthesis Approach
The synthesis of 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multiple synthetic steps. Although specific protocols for this exact compound are not detailed, related compounds suggest a general approach involving the formation of the triazole ring and subsequent modification to introduce the oxa and diketone functionalities.
Chemical Reactions
This compound can undergo various chemical reactions typical for its functional groups. Reagents commonly used in reactions involving similar compounds include those that target the triazole ring or the diketone groups, such as nucleophilic substitution or addition reactions.
Potential Biological Targets
Compounds with similar structures often exhibit mechanisms involving interaction with biological targets such as enzymes or receptors. The specific biological activity of 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is not directly available, but its structural features suggest potential applications in medicinal chemistry.
Similar Compounds
Related compounds such as 11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione (PubChem CID 4794457) and 13-ethyl-11-methyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (PubChem CID 137643820) share similar structural features and may exhibit comparable biological activities .
Structural and Functional Differences
The differences in alkyl substitution (e.g., ethyl vs. methyl) can influence the compound's physical properties and biological activity. For example, the ethyl group in 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione may affect its solubility or binding affinity compared to methyl-substituted analogs .
Data Tables
| Compound | Molecular Formula | Molecular Weight | PubChem CID |
|---|---|---|---|
| 13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | Not explicitly provided | Not explicitly provided | Not explicitly provided |
| 11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione | C18H17N3O4 | 339.3 g/mol | 4794457 |
| 13-ethyl-11-methyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | C19H19N3O4 | 353.4 g/mol | 137643820 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume